

Application Note: HBI-2375 TR-FRET Peptide Binding Assay Protocol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: HBI-2375
Cat. No.: B15587631

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) peptide binding assay to characterize the inhibitor **HBI-2375**. **HBI-2375** is a selective small molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain cancers, particularly acute leukemias with MLL1 gene rearrangements.[1][2][3] The TR-FRET assay offers a robust, high-throughput method to quantify the binding affinity of inhibitors like **HBI-2375** by measuring the disruption of the MLL1-WDR5 interaction.[4][5]

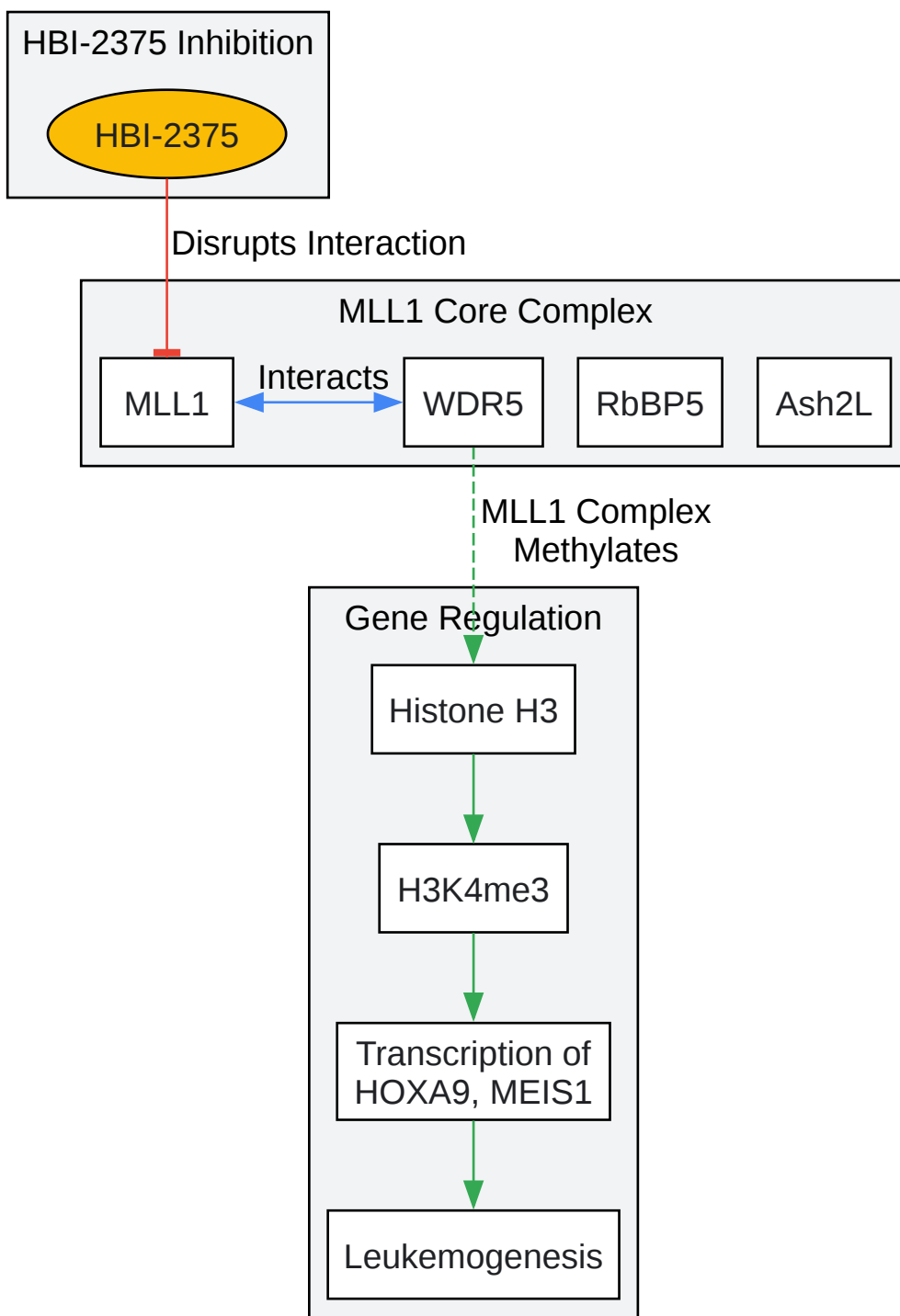
Introduction to HBI-2375 and the MLL1-WDR5 Target

The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase, and its enzymatic activity is critical for regulating gene expression.[3] The interaction between the MLL1 protein and WDR5 is essential for the stability and catalytic function of the MLL1 complex.[3] In MLL-rearranged leukemias, MLL fusion proteins aberrantly drive the expression of target genes like HOXA9 and MEIS1, contributing to leukemogenesis.[6][7] **HBI-2375** acts by binding to WDR5

and inhibiting its interaction with MLL1, thereby suppressing the oncogenic activity of MLL fusion proteins.[1][2]

HBI-2375 Mechanism of Action

The diagram below illustrates the role of the MLL1-WDR5 interaction in the context of gene regulation and how inhibitors like **HBI-2375** intervene.



[Click to download full resolution via product page](#)

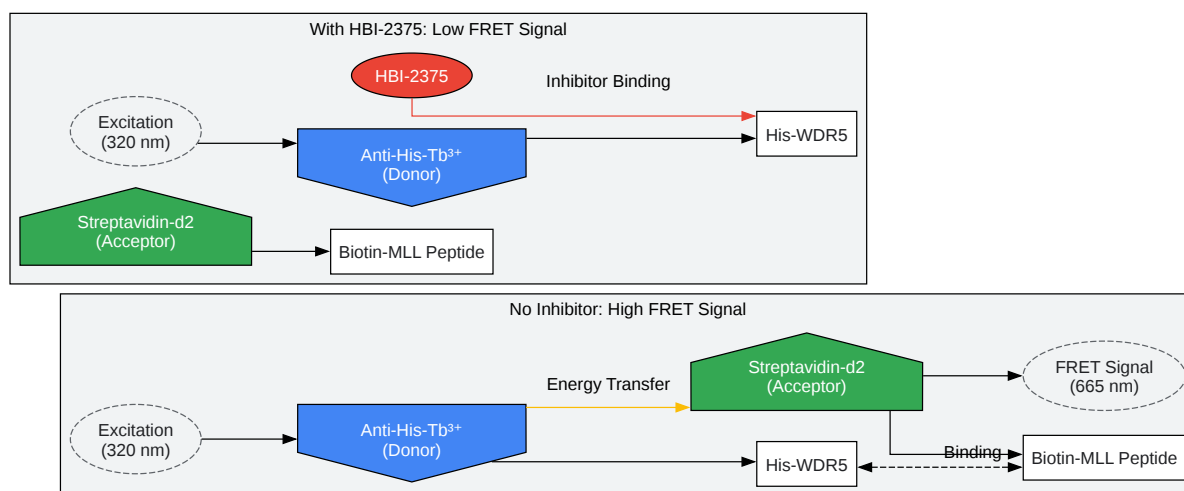
Caption: HBI-2375 inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

Principle of the TR-FRET Binding Assay

Time-Resolved FRET (TR-FRET) combines the principles of FRET with time-resolved fluorescence detection, significantly improving the signal-to-noise ratio by minimizing background fluorescence.[4][8] The assay relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[9][10]

In this competitive binding assay:

- A recombinant WDR5 protein (e.g., His-tagged) is bound by an antibody conjugated to a lanthanide donor (e.g., Terbium cryptate).
- A synthetic peptide derived from MLL (e.g., biotinylated) is bound by streptavidin conjugated to an acceptor (e.g., d2 or XL665).
- When WDR5 and the MLL peptide interact, the donor and acceptor are brought close together, resulting in a high TR-FRET signal.
- The addition of **HBI-2375**, an unlabeled competitor, disrupts the WDR5-MLL peptide interaction. This separation of donor and acceptor leads to a decrease in the TR-FRET signal, which is proportional to the inhibitor's binding affinity.



[Click to download full resolution via product page](#)

Caption: Principle of the competitive TR-FRET assay for **HBI-2375**.

HBI-2375 Activity Data

The following table summarizes the reported in vitro biochemical and cellular potency of **HBI-2375**.

Assay Type	Target / Cell Line	Parameter	Value	Reference
TR-FRET Peptide Binding	WDR5	IC ₅₀	4.48 nM	[1][2]
Cell Proliferation	MV4;11 (MLL-rearranged leukemia)	IC ₅₀	3.17 μM	[1][2]

Experimental Protocol

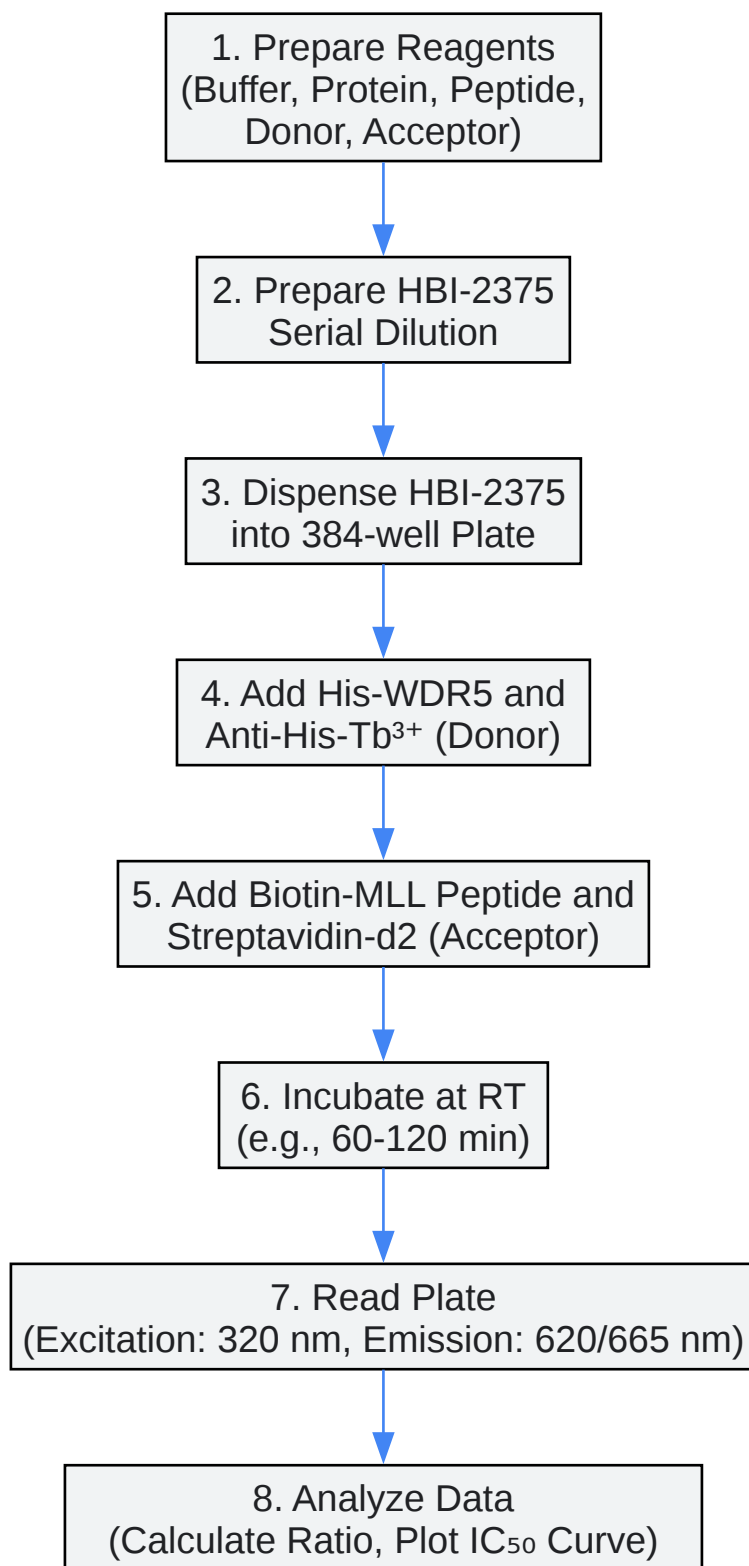
This protocol provides a representative methodology for determining the IC₅₀ of **HBI-2375**. Concentrations and volumes should be optimized based on specific reagents and instrumentation.

Materials and Reagents

- Protein: Recombinant His-tagged human WDR5
- Peptide: Biotinylated human MLL-derived peptide (e.g., MLL4-15)
- Inhibitor: **HBI-2375**
- Donor: Terbium (Tb) cryptate-labeled anti-6xHis antibody
- Acceptor: Streptavidin-d2 or Streptavidin-XL665
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
- Plates: Low-volume, 384-well white microplates
- Instrumentation: TR-FRET compatible microplate reader

Experimental Workflow

The workflow involves preparing reagents, dispensing the inhibitor, adding the binding partners, incubating, and reading the plate.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the **HBI-2375** TR-FRET assay.

Step-by-Step Procedure

- Compound Preparation:
 - Prepare a serial 1:3 dilution series of **HBI-2375** in DMSO. For a 10-point curve, start with a high concentration (e.g., 100 μM).
 - Transfer a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include DMSO-only wells for no-inhibitor (high signal) controls.
- Reagent Preparation:
 - Prepare working solutions of all reagents in cold assay buffer at 2x the final desired concentration.
 - Example final concentrations: 10 nM His-WDR5, 20 nM Biotin-MLL peptide, 1 nM Anti-His-Tb³⁺, 20 nM Streptavidin-d2. These should be empirically determined.
- Reagent Addition:
 - Prepare a master mix of His-WDR5 and Anti-His-Tb³⁺ donor.
 - Using a multi-channel pipette or automated dispenser, add 10 μL of this mix to each well containing the compound.
 - Prepare a master mix of Biotin-MLL peptide and Streptavidin-d2 acceptor.
 - Add 10 μL of this second mix to all wells for a final volume of 20 μL .
- Incubation:
 - Seal the plate to prevent evaporation.
 - Incubate the plate at room temperature for 60 to 120 minutes, protected from light.
- Detection:
 - Read the plate using a TR-FRET compatible reader with settings similar to the following:

- Excitation Wavelength: 320 nm or 340 nm
- Emission Wavelength 1 (Donor/FRET Reference): 620 nm
- Emission Wavelength 2 (Acceptor/FRET Signal): 665 nm
- Time Delay: 60 μ s
- Integration Time: 400 μ s

Data Analysis

- Calculate the TR-FRET Ratio: For each well, calculate the emission ratio using the formula:
 - $\text{Ratio} = (\text{Emission at 665 nm} / \text{Emission at 620 nm}) * 10,000$
- Normalize Data: Normalize the data to percent inhibition using the high signal (DMSO only) and low signal (no WDR5 or no peptide) controls:
 - $\% \text{ Inhibition} = 100 * (1 - [(\text{Sample Ratio} - \text{Low Control Ratio}) / (\text{High Control Ratio} - \text{Low Control Ratio})])$
- Determine IC_{50} :
 - Plot the percent inhibition against the logarithm of the **HBI-2375** concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC_{50} value, which is the concentration of **HBI-2375** that produces 50% inhibition.

Summary

This TR-FRET assay provides a sensitive and reliable method for quantifying the inhibitory potency of **HBI-2375** against the MLL1-WDR5 protein-protein interaction. The homogeneous, no-wash format makes it highly amenable to high-throughput screening and detailed mechanistic studies, facilitating the discovery and characterization of novel cancer therapeutics targeting this critical pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. dcreport.org \[dcreport.org\]](#)
- [5. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. qyaobio.com \[qyaobio.com\]](#)
- [9. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience \[en.ice-biosci.com\]](#)
- [10. bpsbioscience.com \[bpsbioscience.com\]](#)
- To cite this document: BenchChem. [Application Note: HBI-2375 TR-FRET Peptide Binding Assay Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15587631/docs#application-note-hbi-2375-tr-fret-peptide-binding-assay-protocol\]](https://www.benchchem.com/product/b15587631/docs#application-note-hbi-2375-tr-fret-peptide-binding-assay-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)